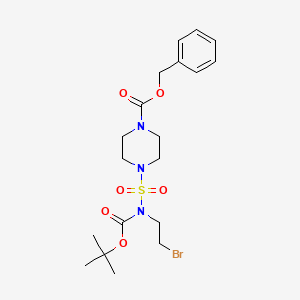
2',4'-二氟苯乙酮
描述
2’,4’-Difluoroacetophenone is an organic compound with the molecular formula C8H6F2O. It is a derivative of acetophenone, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
科学研究应用
2’,4’-Difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of difluorinated chalcones and other fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
生化分析
Biochemical Properties
2’,4’-Difluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of difluorinated chalcones . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of allyl alcohol, which can inhibit protein tyrosine phosphatases SHP-1 and PTP1B . These interactions suggest that 2’,4’-Difluoroacetophenone can modulate enzyme activity, potentially affecting various biochemical pathways.
Cellular Effects
The effects of 2’,4’-Difluoroacetophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with protein tyrosine phosphatases can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . Additionally, its ability to cause skin and eye irritation indicates that it can affect cellular integrity and function .
Molecular Mechanism
At the molecular level, 2’,4’-Difluoroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its inhibition of protein tyrosine phosphatases SHP-1 and PTP1B involves binding to the active sites of these enzymes, preventing their normal function . This inhibition can lead to changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’-Difluoroacetophenone can change over time. The compound is relatively stable under standard conditions but may degrade when exposed to light or heat . Long-term studies have shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects highlight the importance of controlled experimental conditions when using this compound.
Dosage Effects in Animal Models
The effects of 2’,4’-Difluoroacetophenone vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses can cause toxicity, including respiratory and skin irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
2’,4’-Difluoroacetophenone is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, its interaction with enzymes involved in metabolic pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2’,4’-Difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, its solubility in polar solvents suggests that it can be transported through aqueous environments within cells . These transport and distribution properties are crucial for understanding its cellular effects.
Subcellular Localization
The subcellular localization of 2’,4’-Difluoroacetophenone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with specific proteins can lead to its accumulation in certain cellular regions, affecting local biochemical processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: 2’,4’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate. The reaction is carried out under mild conditions with the pH adjusted to 3-6, preferably around 4. After the reaction, the product is distilled using water vapor and extracted with benzene. Post-treatment is performed using reduced-pressure rectification .
Industrial Production Methods: In industrial settings, the synthesis of 2’,4’-Difluoroacetophenone often involves the use of readily available reagents and catalysts to ensure high yield and cost-effectiveness. The process typically includes steps such as acylation, hydrolysis, washing, distillation, and crystallization .
化学反应分析
Types of Reactions: 2’,4’-Difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: 2,4-difluorobenzoic acid.
Reduction: 2,4-difluorophenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used
作用机制
The mechanism of action of 2’,4’-Difluoroacetophenone largely depends on its application. In the context of its use as an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways. For example, in the synthesis of voriconazole, it helps form a compound that inhibits fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
相似化合物的比较
- 3’,4’-Difluoroacetophenone
- 4’-Fluoroacetophenone
- 2’,5’-Difluoroacetophenone
- 2-Bromo-2’,4’-difluoroacetophenone
Comparison: 2’,4’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different physical properties such as boiling point, density, and refractive index, as well as distinct chemical reactivity patterns .
属性
IUPAC Name |
1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHNJPLPZOEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059894 | |
| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-83-0 | |
| Record name | 1-(2,4-Difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ST9WKR7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2',4'-Difluoroacetophenone?
A1: 2',4'-Difluoroacetophenone (DFAP) is an aromatic ketone. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. Several studies have investigated the spectroscopic properties of DFAP. One study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the molecule and found good agreement between the experimental chemical shifts and those calculated using Density Functional Theory (DFT) . Additionally, research has employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy alongside DFT calculations to analyze the vibrational frequencies and structural properties of DFAP .
Q2: How is 2',4'-Difluoroacetophenone used in organic synthesis?
A2: 2',4'-Difluoroacetophenone acts as a valuable building block in synthesizing various heterocyclic compounds. One study describes its use in preparing 1-[Alpha-(2,4-difluorophenyl)-2,3-glycidyl]-1H-1,2,4-triazole . This synthesis involves reacting DFAP with dimethyl sulfate or dimethyl sulfide under alkaline conditions to create the epoxide product. Another study focuses on synthesizing 2′,4′-difluoro-2-(1H-1,2,4-triazol-1-yl) acetophenone by reacting 2-chloro-2′,4′-difluoroacetophenone with 1,2,4-triazole using a phase transfer catalyst .
Q3: Are there computational chemistry studies on 2',4'-Difluoroacetophenone?
A3: Yes, computational methods like DFT have been employed to understand the structural properties of 2',4'-Difluoroacetophenone. Specifically, the B3LYP functional has been successfully used to calculate the NMR chemical shifts of DFAP, demonstrating good agreement with experimental results . Further computational studies, including Natural Bond Orbital (NBO) analysis, have also been conducted to investigate the electronic structure and thermodynamic properties of DFAP .
Q4: Has 2',4'-Difluoroacetophenone been used in the development of other compounds?
A4: Research shows that 2',4'-Difluoroacetophenone serves as a starting material in synthesizing halogenated triazole derivatives. One study highlights its reaction with 5-halogenated-1H-1,2,4-triazole-3-carboxylic acid ethyl esters to yield novel compounds . These reactions often employ potassium carbonate (K2CO3) and a phase-transfer catalyst like TEBA in dichloromethane (CH2Cl2) as the solvent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















